16-Fold Improvement in IP6K1 Potency Over Lead Analog 17
In a direct head-to-head comparison within the same enzyme-coupled assay, UNC7467 (compound 20) demonstrated a 16-fold increase in IP6K1 inhibitory potency relative to the parent analog 17. This improvement is attributed to the para-phenyl substituent on the R2 position of the benzisoxazole core [1].
| Evidence Dimension | IP6K1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 57 nM |
| Comparator Or Baseline | Analog 17: 910 nM |
| Quantified Difference | 16-fold improvement |
| Conditions | Enzyme-coupled assay, IP6K1, three or more independent replicates [1] |
Why This Matters
This direct comparison confirms that the para-phenyl substitution is critical for achieving sub-100 nM potency, enabling lower working concentrations and reducing off-target risk in cellular assays.
- [1] Zhou Y, Mukherjee S, Huang D, et al. J Med Chem. 2022;65(9):6869-6887. Table 2. View Source
